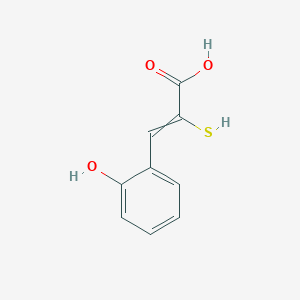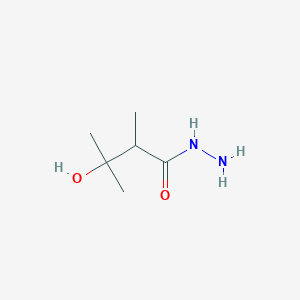
Methoxy(dimethyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)alumane can be synthesized through the reaction of trimethylaluminum with methanol. The reaction proceeds as follows:
Al(CH3)3+CH3OH→Al(CH3)2OCH3+CH4
This reaction is typically carried out under an inert atmosphere to prevent the highly reactive trimethylaluminum from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in specialized reactors designed to handle the reactivity of the starting materials and the product .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy(dimethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aluminum oxide, while substitution reactions can yield a variety of organoaluminum compounds .
Wissenschaftliche Forschungsanwendungen
Methoxy(dimethyl)alumane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism by which methoxy(dimethyl)alumane exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactionsThe aluminum center can also coordinate with other molecules, facilitating reactions through its Lewis acidic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoxymethane: A similar compound with two methoxy groups attached to a central carbon atom.
Trimethylaluminum: A related organoaluminum compound with three methyl groups attached to the aluminum center.
Uniqueness
Methoxy(dimethyl)alumane is unique in its combination of a methoxy group and two methyl groups attached to the aluminum center. This structure imparts specific reactivity and properties that are distinct from other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
15710-96-0 |
|---|---|
Molekularformel |
C3H9AlO |
Molekulargewicht |
88.08 g/mol |
IUPAC-Name |
methoxy(dimethyl)alumane |
InChI |
InChI=1S/CH3O.2CH3.Al/c1-2;;;/h1H3;2*1H3;/q-1;;;+1 |
InChI-Schlüssel |
BQBCXNQILNPAPX-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Al](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



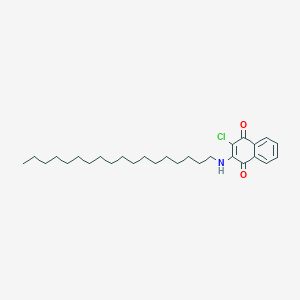


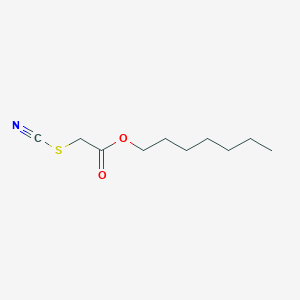

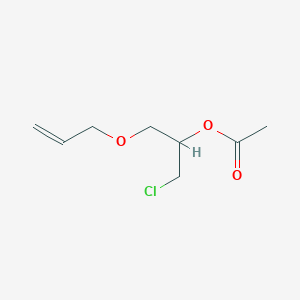
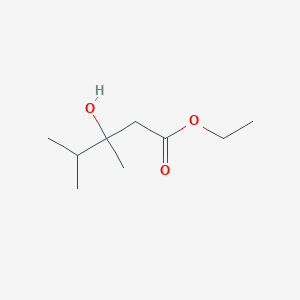
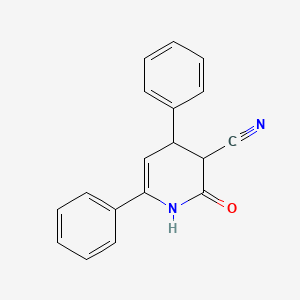
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)

